molecular formula C10H6ClNO2 B3024510 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde CAS No. 121769-18-4

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

Cat. No. B3024510
CAS RN: 121769-18-4
M. Wt: 207.61 g/mol
InChI Key: MZFKKXOVOJMARL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 . It appears as an off-white amorphous powder or white flakes .


Molecular Structure Analysis

The molecule of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has normal bond lengths and angles . The dihedral angle between the mean plane of the isoxazole fragment and the benzene ring is 6.81 (2) .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has a molecular weight of 207.62 . It appears as an off-white amorphous powder or white flakes .

Scientific Research Applications

Medicinal Chemistry and Pharmacophores

Isoxazoles, including our compound of interest, are frequently employed as pharmacophores in medicinal chemistry . These pharmacophores serve as essential structural motifs in drug design, contributing to the development of novel therapeutic agents. Researchers explore the modification of isoxazole derivatives to enhance their bioactivity and selectivity against specific targets.

Natural Product Synthesis

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde plays a crucial role as an intermediate in the synthesis of complex natural products . By strategically incorporating this compound into synthetic pathways, chemists can access intricate molecules with diverse biological activities. The versatility of isoxazoles allows for the construction of various natural product scaffolds.

Oxidation Reactions

The synthesis of our compound involves the oxidation of [3-(4-chlorophenyl)isoxazol-5-yl]methanol using pyridinium chloro-chromate (PCC) . This reaction showcases the utility of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde as a precursor in oxidation processes. Researchers can explore its reactivity in other oxidative transformations, potentially leading to valuable functionalized derivatives.

Coordination Chemistry

The crystal structure of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde reveals interesting features, such as the dihedral angle between the benzene and isoxazole rings . This compound’s coordination behavior with metal ions could be explored further. Investigating its complexation properties may yield insights into ligand design for catalysis or materials science.

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFKKXOVOJMARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559548
Record name 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

CAS RN

121769-18-4
Record name 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

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